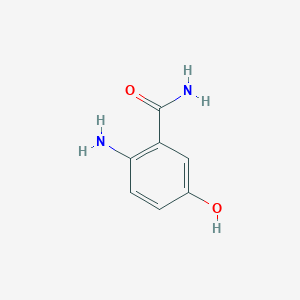

2-Amino-5-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIDBHAYACHAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475848 | |

| Record name | 2-amino-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65883-83-2 | |

| Record name | 2-amino-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 5 Hydroxybenzamide and Its Derivatives

Established Synthetic Routes for 2-Amino-5-hydroxybenzamide

Direct Condensation Approaches

Direct condensation represents a primary strategy for the formation of the amide bond in 2-amino-5-hydroxybenzamide. This typically involves the reaction of a suitable carboxylic acid and an amine.

A modern and efficient method for amide synthesis involves the use of ultrasonic irradiation in conjunction with Lewis acidic ionic liquids. mdpi.comrsc.org Ultrasound provides a form of mechanical energy that creates, enlarges, and implodes cavities in the irradiated liquid, a phenomenon known as cavitation. ijariie.com This process generates localized high temperatures and pressures, which can accelerate reaction rates and enhance chemical reactivity. ijariie.com

The use of ionic liquids as reaction media or catalysts offers several advantages, including low volatility and high thermal stability. mdpi.comrsc.org In amide synthesis, Lewis acidic ionic liquids can activate the carboxylic acid group, facilitating nucleophilic attack by the amine. The combination of ultrasonic irradiation and ionic liquids has been shown to significantly reduce reaction times and improve yields in the synthesis of various amides. mdpi.comijariie.comresearchgate.net For instance, the synthesis of certain amides under ultrasonic conditions can be completed in minutes with high yields, compared to several hours with lower yields under silent conditions. ijariie.comnih.gov

| Reaction Parameter | Conventional Method | Ultrasonic/Ionic Liquid Method |

| Reaction Time | Hours to days researchgate.net | Minutes to hours ijariie.comnih.gov |

| Yield | Often lower mdpi.com | Good to excellent ijariie.com |

| Conditions | Often requires heating researchgate.net | Room temperature or mild heating ijariie.comnih.gov |

Conversion from Related Benzoic Acid Precursors

A common and practical route to 2-amino-5-hydroxybenzamide involves the chemical modification of a related benzoic acid precursor. A key starting material for this approach is 5-hydroxy-2-nitrobenzoic acid. chemicalbook.com

The synthesis proceeds in a two-step manner:

Nitration of a Salicylic (B10762653) Acid Derivative: The synthesis often begins with a salicylic acid derivative which is nitrated to introduce a nitro group at the 5-position.

Reduction of the Nitro Group: The nitro group of 5-hydroxy-2-nitrobenzoic acid is then reduced to an amino group to yield 2-amino-5-hydroxybenzoic acid. google.com This reduction is a standard transformation in organic synthesis and can be achieved using various reducing agents.

This method provides a reliable pathway to the target molecule, leveraging well-established chemical reactions.

Industrial Production Methodologies

For large-scale synthesis, efficiency, cost-effectiveness, and sustainability are paramount. acs.orgucl.ac.uk Industrial methods for producing amides like 2-amino-5-hydroxybenzamide often focus on process optimization and high-efficiency catalysis.

Continuous flow chemistry has emerged as a powerful tool for the large-scale synthesis of amides. mdpi.comrsc.orgresearchgate.net In a flow reactor, reactants are continuously pumped through a tube or a series of interconnected tubes where the reaction occurs. mdpi.com This technology offers several advantages over traditional batch processing, including:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. researchgate.net

Improved Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.

Increased Throughput and Scalability: Once a process is optimized, production can be easily scaled up by running the reactor for longer periods or by using multiple reactors in parallel. prolabas.com

The synthesis of various amides has been successfully demonstrated in continuous flow systems, often leading to higher yields and shorter reaction times compared to batch methods. rsc.orgthieme-connect.de For example, a continuous flow process for dipeptide synthesis can be achieved in 3 to 4 hours. thieme-connect.de

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited by vessel size | Excellent |

| Mixing | Can be inefficient | Highly efficient |

| Safety | Higher risk with large volumes | Inherently safer |

| Scalability | Complex | Straightforward |

Catalysis is a cornerstone of modern, sustainable chemical manufacturing. numberanalytics.comresearchgate.net In the context of large-scale amide synthesis, the development of highly active and selective catalysts is crucial for minimizing waste and improving atom economy. numberanalytics.com Transition-metal-based catalysts, particularly those using ruthenium, have shown great promise for the direct amidation of alcohols and amines, producing only hydrogen as a byproduct. researchgate.net

Key considerations for industrial catalysis include:

Catalyst Activity and Loading: High turnover numbers and the ability to use low catalyst loadings are essential for cost-effectiveness.

Selectivity: The catalyst should favor the formation of the desired amide product, minimizing the generation of impurities. numberanalytics.com

Robustness and Recyclability: The catalyst must be stable under industrial process conditions and, ideally, be easily separated and reused.

The use of heterogeneous catalysts, which exist in a different phase from the reactants, is particularly attractive for industrial applications as they can be easily removed from the reaction mixture by filtration. mdpi.com

Synthesis of 2-Amino-5-hydroxybenzamide Derivatives

The synthesis of derivatives based on the 2-Amino-5-hydroxybenzamide core structure leverages several foundational reactions in organic chemistry. These methods allow for the introduction of diverse functional groups and heterocyclic systems, thereby expanding the chemical space accessible from this versatile scaffold.

Derivatization from Isatoic Anhydride (B1165640) and Hydroxamic Acids

A primary and efficient route for the synthesis of 2-aminobenzamide (B116534) frameworks involves the use of isatoic anhydride. This cyclic compound serves as a valuable starting material due to its reactivity towards nucleophiles. nih.gov The reaction mechanism typically involves the initial nucleophilic attack of an amine derivative on one of the electrophilic carbonyl carbons of the isatoic anhydride. This is followed by a ring-opening cascade and the subsequent elimination of a carbon dioxide molecule to yield the desired 2-aminobenzamide derivative. nih.gov This method is advantageous for its often high yields and can be performed using both conventional heating and time-efficient microwave-assisted protocols. nih.gov

Specifically, novel 2-amino-N-hydroxybenzamide derivatives have been synthesized in good to excellent yields by reacting isatoic anhydride with various hydroxamic acids. tandfonline.com Hydroxamic acids (R-CO-NHOH) themselves can be synthesized through several methods, including the coupling of activated carboxylic acids with hydroxylamine (B1172632) or its protected forms. nih.govarkat-usa.org The use of hydroxylamine or its salts to react with activated acid derivatives like acyl chlorides or esters is a common approach. nih.gov The resulting N-hydroxybenzamides showcase the utility of combining these synthetic strategies to generate functionalized molecules.

Benzamide (B126) Scaffold Modifications

Modifying the core benzamide scaffold is a key strategy for creating a diverse library of derivatives. This involves the introduction of various substituents and heterocyclic rings, which can significantly alter the molecule's properties.

The incorporation of a thiazole (B1198619) ring onto the benzamide scaffold is a common objective in medicinal chemistry. One established method for this is the Hantzsch thiazole synthesis. This reaction can be adapted to prepare 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamides. The synthesis starts with a salicylamide (B354443) derivative, which is first acylated to introduce a reactive handle, such as a 5-(bromoacetyl) group. This intermediate, 5-(bromoacetyl)salicylamide, is then reacted with various thioureas or thioamides in ethanol (B145695) to construct the thiazole ring directly on the benzamide framework. researchgate.net

Another approach involves a solid-phase synthesis to produce 2-amino-5-carboxamide thiazole derivatives. This method utilizes a dehydrative cyclization of a thiourea (B124793) intermediate resin with an α-bromoketone to form the 2-amino-5-carboxylate thiazole structure, which can then be further modified. nih.gov

Table 1: Synthesis of Thiazole-Substituted Benzamides

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-(bromoacetyl) salicylamide | Thiourea | 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxybenzamide | researchgate.net |

| 5-(bromoacetyl) salicylamide | Substituted Thioureas | 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)2-hydroxybenzamides | researchgate.net |

| 2-Hydroxybenzoic acid | 2-amino-4-alkoxycarbonyl-1,3-thiazole | 2-[N-(2-hydroxybenzoyl)amino]-4-alkoxycarbonyl-1,3-thiazole | google.com |

| Thiourea intermediate resin | α-bromoketone | 2-amino-5-carboxylate thiazole resin | nih.gov |

The synthesis of molecules that conjugate pyrimidine (B1678525) and benzamide moieties often proceeds through the reaction of a suitably functionalized pyrimidine with an aminobenzamide derivative. A general and versatile method for synthesizing pyrimidines is the Biginelli reaction, which involves a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. ias.ac.in

For creating conjugates, a common strategy involves reacting a key pyrimidine intermediate, such as one bearing a halogen, with the amino group of a benzamide derivative. For instance, novel pyrimidine-5-carbonitrile derivatives can be synthesized by refluxing an intermediate like 6-chloro-4-phenyl-pyrimidine-5-carbonitrile with an aromatic amine in n-butanol. nih.gov This nucleophilic aromatic substitution reaction effectively links the two heterocyclic systems. Various synthetic methods for 2-aminopyrimidine (B69317) itself have been developed, starting from precursors like propynal and guanidine (B92328) or through the cyclization of mucochloric acid with guanidinium (B1211019) hydrochloride. google.com

The synthesis of sulfonamide derivatives of 2-Amino-5-hydroxybenzamide typically involves targeting the reactive 2-amino group. The most conventional method for forming a sulfonamide bond is the reaction between a primary or secondary amine and a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine. ijarsct.co.inresearchgate.net The base serves to neutralize the hydrochloric acid generated during the reaction.

This approach is highly versatile, as a wide variety of sulfonyl chlorides are commercially available or can be readily synthesized, allowing for the introduction of diverse R-groups. Research has demonstrated the synthesis of novel sulfonamides built upon scaffolds containing 5-chloro-2-hydroxybenzoic acid, highlighting the compatibility of this reaction with the functional groups present in hydroxybenzamide derivatives. nih.gov The synthesis can also be achieved through transition metal-free methods, such as the oxidation of sulfenamides. researchgate.net

Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules like derivatives of 2-Amino-5-hydroxybenzamide, protecting groups are indispensable tools. pressbooks.pub They are used to temporarily mask a reactive functional group to prevent it from participating in a reaction, thereby allowing chemical transformations to occur selectively at other sites within the molecule. organic-chemistry.org The primary functional groups in the parent compound that may require protection are the phenolic hydroxyl group and the aromatic amino group. libretexts.org

A good protecting group must be easy to introduce, stable to the conditions of subsequent reaction steps, and easy to remove with high yield when its purpose is served. pressbooks.pub The choice of protecting groups is critical and often relies on an "orthogonal strategy," where multiple protecting groups are used that can be removed under different, non-interfering conditions. organic-chemistry.orgnumberanalytics.com

Amino Group Protection: The nucleophilic amino group is often protected as a carbamate. Common examples include tert-butoxycarbonyl (Boc), which is acid-labile, and fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. organic-chemistry.orgjocpr.com

Hydroxyl Group Protection: Phenolic hydroxyl groups are frequently protected as ethers or silyl (B83357) ethers. A particularly useful protecting group is the tert-butyldimethylsilyl (TBDMS) group. An efficient synthesis of methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate, a related structure, utilized a TBDMS group to protect the hydroxyl function. This group proved advantageous as it could be selectively kept or removed during the final workup and isolation procedures. nih.gov

The strategic application and removal of these groups are paramount to achieving the desired molecular architecture without unintended side reactions. numberanalytics.com

Table 2: Common Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amine | tert-butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | organic-chemistry.org |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | arkat-usa.org |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | organic-chemistry.org |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) or Acid | nih.gov |

| Hydroxyl | Benzyl (B1604629) | Bn | Hydrogenolysis (H₂, Pd/C) | nih.gov |

Chemical Reactivity and Transformation Analysis of 2-Amino-5-hydroxybenzamide

The chemical behavior of 2-Amino-5-hydroxybenzamide is dictated by its three functional groups: an aromatic amine (-NH2), a phenolic hydroxyl (-OH), and a primary carboxamide (-CONH2). The interplay of these groups on the benzene (B151609) ring governs its reactivity in a variety of chemical transformations.

Oxidation Reactions and Quinone Derivative Formation

The 1,4-relationship of the amino and hydroxyl groups on the benzene ring makes 2-Amino-5-hydroxybenzamide a p-aminophenol derivative, a class of compounds susceptible to oxidation. This structural motif is readily oxidized to form quinone-type structures. The oxidation of catechols and hydroquinones is a well-established route to quinone formation, often catalyzed by oxidative enzymes or metal ions. nih.gov

In the case of 2-Amino-5-hydroxybenzamide, oxidation would be expected to yield a benzoquinone-imine derivative. These reactions can proceed through a two-electron oxidation mechanism. Quinones are known Michael acceptors, making them reactive towards cellular nucleophiles, which can influence their biological activity. nih.gov While specific studies on the oxidation of 2-Amino-5-hydroxybenzamide are not prevalent, the oxidation of similar hydroxyquinone structures is known to produce reactive intermediates. For instance, some hydroxyquinones exhibit amine oxidase-like activity, oxidizing primary amines in the presence of copper ions. nih.gov

The general transformation can be represented as:

Reaction Scheme: Oxidation of 2-Amino-5-hydroxybenzamide

The reactivity of the resulting quinone-imine makes it a potential precursor for further chemical modifications or a contributor to specific biological effects.

Reduction Reactions to Amines

The primary amide functional group of 2-Amino-5-hydroxybenzamide can be chemically reduced to a primary amine, transforming the benzamide moiety into a benzylamine (B48309) derivative. This transformation requires the use of strong reducing agents capable of reducing the resonance-stabilized amide carbonyl group.

Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reagent for the reduction of amides to amines. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the amide carbonyl, followed by elimination of the oxygen atom to form an iminium ion, which is then further reduced to the amine. masterorganicchemistry.com

Other modern and often more chemoselective methods have been developed for this purpose, utilizing various metal catalysts and hydride sources. These methods can offer milder reaction conditions and tolerate a broader range of functional groups. organic-chemistry.org

Table 1: Common Reagents for Amide Reduction

| Reducing Agent/System | Description | Reference |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | A strong, non-selective reducing agent for reducing amides and other carbonyl compounds to amines. masterorganicchemistry.com | masterorganicchemistry.com |

| Silanes (e.g., PMHS) with Metal Catalysts (e.g., Zn, Ni) | Milder, more chemoselective systems for the reduction of tertiary and secondary amides. organic-chemistry.org | organic-chemistry.org |

The reduction of 2-Amino-5-hydroxybenzamide would yield (5-amino-2-hydroxybenzyl)amine, a molecule with two distinct amine groups and a phenolic hydroxyl, offering multiple points for further functionalization.

Nucleophilic Substitution Reactions

The amino and hydroxyl groups of 2-Amino-5-hydroxybenzamide are nucleophilic and can participate in various substitution reactions.

N-Acylation/N-Alkylation: The primary amino group is a potent nucleophile and can readily react with acylating agents (like acid chlorides or anhydrides) to form N-acyl derivatives, or with alkyl halides to form secondary or tertiary amines. The direct alkylation of amines can sometimes be difficult to control, leading to multiple alkylations. masterorganicchemistry.com

O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group, upon deprotonation with a suitable base to form a phenoxide, becomes a strong nucleophile. This phenoxide can then react with alkyl halides in a Williamson ether synthesis to form an ether derivative. This method has been successfully applied to similar hydroxy-substituted aminobenzothiazoles, where the OH group can be selectively alkylated in the presence of an unprotected amino group. nih.gov

Condensation Reactions: The amino group can act as a nucleophile in condensation reactions with carbonyl compounds. For instance, reacting 2-hydroxybenzoic acid derivatives with compounds containing an amino group is a key step in producing 2-hydroxybenzamide derivatives. google.comgoogle.com

Table 2: Examples of Nucleophilic Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Acid Chloride (R-COCl) | N-Acyl-2-amino-5-hydroxybenzamide | nih.gov |

| O-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | 2-Amino-5-(alkoxy)benzamide | nih.gov |

The regioselectivity of these reactions can often be controlled by carefully choosing the reaction conditions, such as the base and solvent.

Role as a Synthetic Building Block in Complex Organic Molecules

With its trifunctional nature, 2-Amino-5-hydroxybenzamide is a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for a wide array of chemical modifications, making it an attractive starting material in medicinal chemistry and materials science.

The structural framework of aminobenzamides and their derivatives is found in various biologically active compounds. For example, derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial properties. nih.gov Similarly, 2-hydroxybenzamide derivatives are crucial intermediates for pharmaceuticals, including those used to treat gastrointestinal dysmotility. google.comgoogle.com The closely related precursor, 2-amino-5-hydroxybenzoic acid, is explicitly used as an intermediate in the synthesis of pharmaceuticals. nordmann.global

The ability to selectively functionalize the amino, hydroxyl, or amide group allows for the systematic construction of molecular libraries to explore structure-activity relationships. For instance, the hydroxyl group can be used as an anchor for ether linkages, the amino group for amide or sulfonamide formation, and the benzamide itself can be part of a larger pharmacophore or be modified. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates highlights how such multi-functionalized building blocks can be substituted at different positions to explore the chemical space around a molecule for drug discovery purposes. nih.gov

Advanced Research on Biological Activities and Mechanistic Insights

Antimicrobial Efficacy and Mechanisms

The antimicrobial properties of benzoic acid and salicylamide (B354443) derivatives have been a subject of considerable study. These compounds have demonstrated a range of inhibitory effects against various microbial species.

Research into the antibacterial effects of compounds structurally similar to 2-Amino-5-hydroxybenzamide has revealed activity against both Gram-positive and Gram-negative bacteria.

Derivatives of salicylamide have shown notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Certain salicylanilide (B1680751) derivatives have demonstrated high efficacy, with some compounds showing activity at concentrations as low as ≤0.03 μmol/L. nih.gov The synergistic effect of combining benzoic acid derivatives, such as 4-hydroxybenzoic acid and β-resorcylic acid, with capric acid has been shown to be highly effective against S. aureus and MRSA. nih.gov For instance, a combination of 5.0 mM β-resorcylic acid and 0.20 mM capric acid resulted in a greater than 7.3 log reduction in bacteria within 5 minutes. nih.gov This synergistic action is believed to be due to membrane disruption caused by capric acid, which facilitates the entry of the benzoic acid derivative, leading to cytoplasmic ion imbalance and cell death. nih.gov Furthermore, some cytochalasans have been found to inhibit Staphylococcus aureus biofilm formation at subtoxic levels, indicating a potential anti-biofilm mechanism independent of direct bactericidal action. springernature.com

| Compound/Combination | Organism | Efficacy |

| Salicylanilide derivatives | Staphylococcus aureus | MIC ≤0.03μmol/L nih.gov |

| 5.0 mM β-resorcylic acid + 0.20 mM capric acid | Staphylococcus aureus / MRSA | >7.3 log reduction in 5 min nih.gov |

The antibacterial activity of benzoic acid derivatives against Escherichia coli is influenced by the type and position of substituents on the benzoic ring. nih.gov Benzoic acid and 2-hydroxybenzoic acid have demonstrated the strongest activity against E. coli O157, with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL. nih.gov The presence of a hydroxyl or methoxyl group can affect the antibacterial efficacy, with their position on the ring playing a crucial role. nih.gov For example, 2-hydroxybenzoic acid was found to reduce the time required to kill bacterial cells compared to benzoic acid. nih.gov Studies on other hydroxybenzoic acids have reported varying MIC values against E. coli, for instance, 3,4-dihydroxybenzoic acid showed an MIC of 2.6 mg/mL in one study. nih.gov

| Compound | Organism | MIC |

| Benzoic acid | Escherichia coli O157 | 1 mg/mL nih.gov |

| 2-hydroxybenzoic acid | Escherichia coli O157 | 1 mg/mL nih.gov |

| 3,4-dihydroxybenzoic acid | Escherichia coli | 2.6 mg/mL nih.gov |

MIC values for various benzoic acid and salicylamide derivatives have been determined against a range of bacteria. For certain salicylanilide derivatives, MICs against Staphylococcus aureus were found to be as low as ≤0.03 μmol/L. nih.gov Against E. coli, benzoic acid and 2-hydroxybenzoic acid showed an MIC of 1 mg/mL. nih.gov Other derivatives, such as 4-hydroxybenzoic acid, have shown MIC values ranging from 36.00-72.00 mg/ml against various microorganisms. ijpbp.comdergipark.org.tr The combination of amoxicillin (B794) and cefadroxil (B1668780) was found to be synergistic against 47 S. aureus isolates, with a fractional inhibitory concentration index (FICI) range of 0.14–0.50. nih.gov

Derivatives of benzoic acid and salicylamide have also been investigated for their antifungal properties. Benzoic acid and its salts are known to inhibit the growth of mold and yeast and are used as food preservatives. wikipedia.org The antifungal activity of these compounds is pH-dependent. wikipedia.org Studies on N-benzoyl amino acids derived from valine, tryptophan, and isoleucine have shown good growth inhibition against filamentous fungi. researchgate.net Salicylamide derivatives are also recognized for their antifungal activities. researchgate.nettandfonline.com Furthermore, some benzodiazepine (B76468) derivatives containing hydroxyl groups have demonstrated significant antifungal activity against pathogenic species of the genus Sporothrix. scielo.br

The ability to inhibit or disperse bacterial biofilms is a critical aspect of antimicrobial research. While direct data for 2-Amino-5-hydroxybenzamide is unavailable, research on related structures provides some insights. For instance, 2-aminobenzimidazole (B67599) derivatives have been identified as potent inhibitors of Pseudomonas aeruginosa biofilm formation. nih.gov Similarly, certain salicylamide derivatives have shown potential in inhibiting biofilm formation. nih.gov Phenolic acids with methoxyl substitutes have been noted to limit biofilm formation by E. coli more effectively than their hydroxyl counterparts. nih.gov Dimerization of 5-aryl-2-aminoimidazoles, inspired by natural oroidin (B1234803) compounds, has been shown to significantly increase anti-biofilm activity against Salmonella Typhimurium, Escherichia coli, and Staphylococcus aureus. nih.gov

Proposed Mechanisms of Antimicrobial Action

There is no available research on the antimicrobial properties of 2-Amino-5-hydroxybenzamide. Consequently, no mechanisms of action have been proposed or investigated.

Disruption of Bacterial Cell Walls

No studies have been conducted to determine if 2-Amino-5-hydroxybenzamide has any effect on the integrity of bacterial cell walls.

Inhibition of Essential Enzymatic Processes

The potential for 2-Amino-5-hydroxybenzamide to inhibit essential enzymatic processes in bacteria has not been explored in any published research.

Anticancer Properties and Molecular Pathways

The anticancer potential of 2-Amino-5-hydroxybenzamide has not been evaluated in any publicly accessible in vitro or in vivo studies.

In Vitro Studies on Cancer Cell Lines

There is no data from studies on cancer cell lines to suggest any cytotoxic or antiproliferative effects of 2-Amino-5-hydroxybenzamide.

No research has been published on the effects of 2-Amino-5-hydroxybenzamide on MCF-7 breast cancer cells.

Similarly, there are no available studies investigating the impact of 2-Amino-5-hydroxybenzamide on A549 lung cancer cells.

Colorectal Cancer (e.g., HT-115, HT-29, DLD-1 cells)

Studies have demonstrated the inhibitory effects of 2-Amino-5-hydroxybenzamide, a derivative of mesalamine, on the growth of various colorectal cancer (CRC) cell lines. nih.govportlandpress.com Research highlights its activity in HT-115, HT-29, and DLD-1 cells, which are well-established models for studying colorectal adenocarcinoma. nih.govportlandpress.comnih.govresearchgate.netcytion.comcytion.com

The HT-115 cell line, known for being highly invasive and overexpressing Cyclooxygenase-2 (COX-2), shows blocked growth and enhanced cell death when treated with this compound. nih.govnih.gov Similarly, in HT-29 cells, which are also derived from human colon adenocarcinoma, the compound has been shown to down-regulate tumor necrosis factor α (TNFα)-induced COX-2. nih.govportlandpress.comresearchgate.netcytion.comcellosaurus.org Interestingly, the compound also exhibits anti-mitogenic effects in the DLD-1 cell line, which is deficient in COX, indicating that its anti-cancer activity is not solely dependent on COX-2 inhibition. nih.govportlandpress.comnih.govsigmaaldrich.com

Table 1: Investigated Colorectal Cancer Cell Lines

| Cell Line | Description | Key Characteristics |

|---|---|---|

| HT-115 | Human colon carcinoma | Highly invasive, overexpresses COX-2. nih.govnih.govsigmaaldrich.comcellosaurus.orgaccegen.com |

| HT-29 | Human colorectal adenocarcinoma | Can differentiate to form a monolayer with tight junctions. portlandpress.comresearchgate.netcytion.comcytion.comcellosaurus.org |

| DLD-1 | Human colorectal adenocarcinoma | COX-deficient. nih.govportlandpress.comnih.govsigmaaldrich.comnih.govaccegen.com |

Induction of Apoptosis

A key mechanism through which 2-Amino-5-hydroxybenzamide exerts its anti-cancer effects is by inducing apoptosis, or programmed cell death. aacrjournals.orgnih.gov

Flow Cytometry Analysis of Apoptotic Cells

Flow cytometry is a powerful technique used to analyze the characteristics of cells, including the stages of apoptosis. nih.govnih.gov In this method, cells are often stained with Annexin V and a fluorescent dye like propidium (B1200493) iodide (PI) or 7-AAD. nih.govyoutube.combdbiosciences.com Annexin V binds to phosphatidylserine, a lipid that moves from the inner to the outer leaflet of the cell membrane during early apoptosis. youtube.com The dye, which can only enter cells with compromised membrane integrity, helps to distinguish between early apoptotic, late apoptotic, and necrotic cells. nih.govyoutube.combdbiosciences.com This analysis allows for the quantification of apoptotic cells following treatment with the compound. nih.gov

TRAIL-induced Apoptosis Sensitization

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a naturally occurring protein that can induce apoptosis in cancer cells. nih.govnih.gov However, many cancer cells develop resistance to TRAIL. aacrjournals.orgnih.gov Research has shown that 2-Amino-5-hydroxybenzamide can sensitize colon cancer cells to TRAIL-induced apoptosis. aacrjournals.orgnih.gov This suggests that the compound can overcome TRAIL resistance, making it a potentially valuable component of combination cancer therapies. aacrjournals.orgnih.gov

Regulation of Death Receptor 5 (DR5) and Survivin Expression

The sensitization to TRAIL-induced apoptosis by 2-Amino-5-hydroxybenzamide is linked to its ability to modulate key proteins in the apoptotic pathway. aacrjournals.orgnih.gov The compound has been found to promote the induction of Death Receptor 5 (DR5), a receptor for TRAIL, in an ERK-dependent manner. aacrjournals.orgnih.gov This upregulation of DR5 enhances the cell's sensitivity to TRAIL, leading to increased activation of caspase-8 and subsequent apoptosis. aacrjournals.orgnih.gov

Furthermore, the compound targets survivin, an inhibitor of apoptosis (IAP) protein that is often overexpressed in cancer cells and contributes to TRAIL resistance. aacrjournals.orgnih.govnih.gov 2-Amino-5-hydroxybenzamide enhances the ubiquitination and proteasome-mediated degradation of survivin. aacrjournals.orgnih.gov By reducing survivin levels, the compound removes a critical block in the apoptotic pathway, further promoting cell death. aacrjournals.orgnih.govnih.gov

Inhibition of Cyclo-oxygenase (COX) Pathways

The cyclo-oxygenase (COX) enzymes, particularly COX-2, play a significant role in inflammation and the progression of some cancers. nih.govstanford.edunih.gov

COX-2 Dependent Mechanisms

Research indicates that 2-Amino-5-hydroxybenzamide inhibits the growth of colorectal cancer cells through both COX-2-dependent and -independent mechanisms. nih.govportlandpress.com In cell lines that overexpress COX-2, such as HT-115, the compound effectively blocks cell growth and is associated with the inhibition of COX-2, but not COX-1. nih.gov This selectivity is significant because COX-1 has protective functions in the body, and its inhibition can lead to undesirable side effects. youtube.comyoutube.com The compound also down-regulates TNFα-induced COX-2 in HT-29 cells. nih.govportlandpress.com These findings suggest that the targeted inhibition of the COX-2 pathway is a key component of the compound's anti-neoplastic activity in certain colorectal cancers. nih.govportlandpress.com

Following a comprehensive review of scientific literature, it has been determined that there is a notable lack of specific research data for the compound 2-Amino-5-hydroxybenzamide corresponding to the detailed outline provided in your request. The advanced biological activities and mechanistic insights specified—such as COX-2 independent mechanisms, down-regulation of TNFα-induced COX-2, and in vivo anticancer effects in murine models—are not documented for this particular chemical entity in the available peer-reviewed sources.

The provided outline details a range of biological effects that are characteristic of well-studied anti-inflammatory and anticancer agents. For instance, research on related aminosalicylates, such as 5-aminosalicylic acid (5-ASA or Mesalamine), has extensively covered topics like COX-dependent and independent mechanisms of action, modulation of TNF-α pathways, and antiproliferative effects in the context of colorectal cancer.

However, these findings are specific to 5-aminosalicylic acid and cannot be scientifically attributed to its structural isomer's amide, 2-Amino-5-hydroxybenzamide, without direct experimental evidence. The principle of scientific accuracy strictly prohibits the extrapolation of data from one compound to another, even if they are structurally related.

Searches for "2-Amino-5-hydroxybenzamide" and its CAS number (31763-65-8) in relation to the specified biological activities did not yield any relevant studies. Therefore, generating a scientifically accurate article that adheres to the requested structure and content is not possible at this time.

Detailed Analysis of Information Availability:

Anti-inflammatory and Immunomodulatory Effects

Modulation of Biological Pathways:While many compounds modulate key biological pathways involved in inflammation and cancer, no studies have been published that specifically link 2-Amino-5-hydroxybenzamide to the modulation of any such pathways.

Research on 2-Amino-5-hydroxybenzamide Reveals No Direct Evidence for Neuroprotective Potential Through Metabolites or Kynurenic Acid Biosynthesis

Despite a thorough review of available scientific literature, there is currently no direct research linking the chemical compound 2-Amino-5-hydroxybenzamide to neuroprotective activities through its metabolites or any involvement in the biosynthesis of kynurenic acid.

Extensive searches for the biological activities of 2-Amino-5-hydroxybenzamide have primarily highlighted its role as a chemical intermediate in the synthesis of various other compounds. googleapis.comgoogle.comresearchgate.net Some of these resulting derivatives have been investigated for potential therapeutic applications, including antimicrobial and anticancer properties. researchgate.netgoogle.comnanobioletters.comnih.gov

One study identifies 2-Amino-5-hydroxybenzamide as a hydroxylating agent that can activate the microsomal enzyme cytochrome P450. biosynth.comcymitquimica.com This enzyme system is crucial for the metabolism of a wide range of substances, including drugs and xenobiotics. biosynth.comcymitquimica.com However, the specific metabolites of 2-Amino-5-hydroxybenzamide and their potential biological effects, particularly in the context of neuroprotection, have not been elucidated in the reviewed literature.

Furthermore, there is no scientific information available that connects 2-Amino-5-hydroxybenzamide to the kynurenine (B1673888) pathway, the primary metabolic route for the synthesis of kynurenic acid. Kynurenic acid is a well-documented neuroprotective agent, and its biosynthesis is a key area of interest in neuroscience research. The absence of any data linking 2-Amino-5-hydroxybenzamide to this pathway suggests that it is not currently considered a precursor or modulator of kynurenic acid production.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools for probing the molecular structure of 2-Amino-5-hydroxybenzamide. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its structural features and confirm its identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-Amino-5-hydroxybenzamide reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Key FT-IR spectral data for 2-Amino-5-hydroxybenzamide and related compounds are summarized in the table below. The presence of bands for N-H, O-H, C=O, and C=C stretching vibrations confirms the presence of the amino, hydroxyl, and benzamide (B126) functionalities. For instance, the N-H stretching vibrations typically appear in the range of 3100-3500 cm⁻¹, while the C=O stretching of the amide group is observed around 1666-1670 cm⁻¹. researchgate.netresearchgate.net The skeletal vibrations of the thiazole (B1198619) ring in related structures are found at 1495 and 1588 cm⁻¹. researchgate.net

Table 1: Key FT-IR Spectral Data

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (N-H) | Stretching | 3100-3500 | researchgate.net |

| Hydroxyl (O-H) | Stretching | - | - |

| Carbonyl (C=O) | Stretching (Amide) | 1666-1670 | researchgate.net |

| C=C | Aromatic Stretching | 1573-1633 | researchgate.net |

| Thiazole Ring | Skeletal Vibrations | 1495, 1588 | researchgate.net |

Changes in the positions of these bands can indicate interactions such as hydrogen bonding or complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are crucial for the structural confirmation of 2-Amino-5-hydroxybenzamide.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a related compound, 4-Hydroxybenzamide, in DMSO-d₆ shows distinct signals for the aromatic protons and the amide protons. chemicalbook.com The aromatic protons appear as multiplets in the range of 6.812-7.770 ppm, while the amide protons can also be observed. chemicalbook.com For similar structures, aromatic protons are typically observed between 6.79 and 7.22 ppm. researchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. In a related compound, the aromatic carbons show peaks between 113.51 and 140.47 ppm. researchgate.net The carbonyl carbon of the amide group is typically found further downfield.

Table 2: Representative NMR Spectral Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 6.812-7.770 | Multiplet | Aromatic Protons | chemicalbook.com |

| ¹H | 6.79-7.22 | Multiplet | Aromatic Protons | researchgate.net |

| ¹³C | 113.51-140.47 | - | Aromatic Carbons | researchgate.net |

| ¹³C | 158.23 | - | Imine Carbon (C=N) | researchgate.net |

| ¹³C | 172.28 | - | Carbonyl Carbon (C-O-H) | researchgate.net |

| ¹³C | 197.52 | - | Carbonyl Carbon (C8) | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The molecular weight of 2-Amino-5-hydroxybenzamide is 152.15 g/mol , which can be confirmed by MS analysis. nih.gov High-resolution mass spectrometry can provide the exact mass, which for 2-Amino-5-hydroxybenzamide is 152.058577502 Da. nih.gov This precise measurement helps in confirming the molecular formula, C₇H₈N₂O₂. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic compounds like 2-Amino-5-hydroxybenzamide exhibit characteristic absorption bands in the UV region. For a related compound, 2-hydroxybenzoic acid, spectrophotometric measurements have been used to monitor its degradation. researchgate.net In another study, Schiff bases derived from 2-aminobenzothiazole (B30445) showed strong absorbance bands in the range of 230-250 nm, corresponding to π-π* transitions, and a less intense band at 328-347 nm attributed to n-π* transitions. researchgate.net

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating 2-Amino-5-hydroxybenzamide from impurities and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-Amino-5-hydroxybenzamide and for its quantitative analysis. Reversed-phase HPLC is a commonly employed method for this purpose.

A typical HPLC method for a related compound, 2-Amino-5-((3-amino-4-hydroxybenzoyl)amino)benzoic acid, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com The use of a C18 column is also reported for the analysis of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, with a mobile phase of acetonitrile and water containing 0.1% formic acid. nih.gov Detection is often carried out using a UV detector at a specific wavelength, such as 320 nm for the aforementioned compound, or by mass spectrometry. nih.gov The retention time under specific chromatographic conditions is a key parameter for identification, and the peak area is used for quantification.

Table 3: Typical HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (5 µm, 4.6x250 mm) | nih.gov |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | UV at 320 nm | nih.gov |

| Retention Time | 6.3 ± 0.02 min | nih.gov |

Reversed-Phase HPLC for Lipophilicity Determination

Lipophilicity is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (log P). Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating lipophilicity by measuring the retention time of a compound on a nonpolar stationary phase.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. This information is fundamental to understanding a compound's physical properties and its interactions with other molecules.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's structure, including bond lengths, bond angles, and conformational details. To perform SC-XRD, a single crystal of high quality is required. For a related compound, 5-aminosalicylic acid, single crystals were grown by slow evaporation from a solution. irjmets.com

While a specific single-crystal structure of "2-Amino-5-hydroxybenzamide" is not publicly available, analysis of similar structures, such as 2-amino-5-methylpyridinium 4-hydroxybenzoate, reveals detailed structural information. nih.gov For instance, in this related salt, the crystal system was determined to be monoclinic with a specific space group and unit cell dimensions. nih.gov Such studies provide precise measurements of bond lengths and angles within the molecule.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of a bulk sample. The PXRD pattern is a fingerprint of a specific crystalline solid. It can be used to confirm that a synthesized batch of "2-Amino-5-hydroxybenzamide" consists of a single crystalline phase and is not a mixture of polymorphs or contaminated with crystalline impurities. In the analysis of a cobalt (II) complex of 5-aminosalicylic acid, PXRD was used to confirm the identity of the final thermal decomposition product as cobalt oxide by comparing the experimental pattern with a standard from the Joint Committee on Powder Diffraction Standards (JCPDS) database. irjmets.com

The way molecules are arranged in a crystal, known as crystal packing, is determined by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions play a crucial role in the physical properties of the solid, including melting point and solubility.

The table below details the likely intermolecular interactions that would be observed in the crystal structure of "2-Amino-5-hydroxybenzamide" based on the analysis of similar compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | Amide N-H | Amide C=O | 2.8 - 3.2 |

| Hydrogen Bond | Phenolic O-H | Amide C=O | 2.6 - 3.0 |

| Hydrogen Bond | Amino N-H | Phenolic O-H | 2.8 - 3.2 |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | 3.5 - 3.8 |

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding

In the absence of a crystal structure for 2-Amino-5-hydroxybenzamide, a definitive analysis of its hydrogen bonding network is not possible. Typically, the amino and hydroxyl groups would act as hydrogen bond donors, while the carbonyl oxygen of the amide and the nitrogen of the amino group could act as acceptors. This would likely lead to the formation of both intramolecular and intermolecular hydrogen bonds, creating dimers, chains, or more complex three-dimensional architectures in the solid state. A data table detailing specific hydrogen bond donors, acceptors, distances (D-H···A), and angles (∠D-H···A) cannot be generated without the prerequisite crystallographic information.

π-π Stacking Interactions

Similarly, a quantitative description of π-π stacking interactions is contingent on the determination of the crystal structure. The benzene ring in 2-Amino-5-hydroxybenzamide is the basis for such interactions. In a crystal lattice, these aromatic rings could arrange in a parallel-displaced or T-shaped fashion. Key parameters for describing these interactions, such as the centroid-to-centroid distance between adjacent rings and the slip angle, are derived directly from crystallographic data. Without this information, a data table of π-π stacking parameters cannot be compiled.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, properties, and reactivity of chemical compounds. These methods, including Density Functional Theory (DFT) and ab initio techniques, provide insights at the electronic level. However, specific studies applying these calculations to 2-Amino-5-hydroxybenzamide are not present in the available literature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. Despite its common use, specific DFT calculation results for 2-Amino-5-hydroxybenzamide have not been reported in peer-reviewed sources.

Optimized Geometry and Vibrational Frequencies

A DFT analysis would typically begin by optimizing the molecular geometry of 2-Amino-5-hydroxybenzamide to find its most stable three-dimensional conformation (lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations are performed to confirm the structure is a true energy minimum and to predict its infrared and Raman spectra. No published data for the optimized structural parameters or calculated vibrational frequencies for 2-Amino-5-hydroxybenzamide could be located.

HOMO-LUMO Energy Gaps and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation. DFT calculations are a standard method for determining these values. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these frontier orbitals helps in understanding the sites prone to electrophilic and nucleophilic attack. Regrettably, specific values for the HOMO-LUMO energies or the energy gap for 2-Amino-5-hydroxybenzamide are not available in the searched literature.

Reactivity Prediction of Functional Groups

DFT can be used to calculate various chemical reactivity descriptors, such as electrostatic potential maps, atomic charges, and Fukui functions. These descriptors help in predicting the reactivity of different functional groups within a molecule. For 2-Amino-5-hydroxybenzamide, this would involve assessing the nucleophilic and electrophilic nature of the amino (-NH2), hydroxyl (-OH), and benzamide (-CONH2) groups. Such a predictive study for this specific compound has not been identified.

Ab Initio Methods (e.g., HF)

Ab initio methods, such as Hartree-Fock (HF) theory, are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they provide a fundamental approach to studying molecular properties. A search for ab initio studies on 2-Amino-5-hydroxybenzamide yielded no specific results concerning its geometry or electronic properties.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insight into conformational changes and intermolecular interactions. This technique would be applicable for studying the behavior of 2-Amino-5-hydroxybenzamide in different environments, such as in solution. There are currently no published molecular dynamics or simulation studies specifically involving 2-Amino-5-hydroxybenzamide.

An in-depth examination of 2-Amino-5-hydroxybenzamide through the lens of modern computational chemistry reveals significant insights into its molecular behavior and potential as a pharmacologically active agent. Theoretical studies are crucial for understanding the intricate intermolecular forces that govern its crystal packing and for predicting its biological fate through structure-activity and structure-property relationship analyses.

Applications in Materials Science and Engineering

Precursor in Colorant Synthesis

The presence of a primary aromatic amino group on the 2-Amino-5-hydroxybenzamide molecule allows it to be readily diazotized and subsequently coupled with various aromatic compounds to form azo dyes. Azo dyes are a significant class of colorants characterized by the presence of one or more azo (–N=N–) groups. The color of the resulting dye is determined by the specific diazo and coupling components used.

While direct and extensive research on the use of 2-Amino-5-hydroxybenzamide as a dye precursor is not widely documented in publicly available literature, its chemical analogue, 2-amino-5-hydroxybenzoic acid, is cited as a suitable aryl amine for the in-situ formation of diazonium compounds for dye synthesis. google.com This suggests a strong potential for 2-Amino-5-hydroxybenzamide to be used in a similar capacity. The general process for forming an azo dye involves two main steps:

Diazotization: The amino group of 2-Amino-5-hydroxybenzamide reacts with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. The diazonium salt acts as an electrophile and attacks the activated ring of the coupling component to form the stable azo linkage.

The hydroxyl and carboxamide groups on the 2-Amino-5-hydroxybenzamide backbone would also influence the properties of the resulting dye, such as its shade, solubility, and fastness properties on various substrates.

Integration into Polymer-Supported Reagents

Polymer-supported reagents are functionalized polymers that act as reagents, catalysts, or scavengers in chemical reactions. The key advantage of these materials is the ease of separation of the reagent from the reaction mixture, which simplifies purification processes and allows for the potential recycling of the reagent.

The functional groups of 2-Amino-5-hydroxybenzamide make it a candidate for immobilization onto a polymer backbone to create a polymer-supported reagent. For instance, the amino or hydroxyl group could be covalently attached to a pre-functionalized polymer, such as one containing chloromethyl or epoxy groups.

Once integrated into a polymer support, the immobilized 2-Amino-5-hydroxybenzamide could potentially be used in various applications, such as:

Catalysis: The immobilized molecule could act as a ligand for metal catalysts, creating a heterogeneous catalyst that can be easily recovered and reused.

Scavenging: The functional groups could be used to selectively bind to and remove excess reagents or byproducts from a reaction mixture.

While the concept is chemically sound, specific examples of 2-Amino-5-hydroxybenzamide being integrated into polymer-supported reagents, other than the specific case of chitosan (B1678972) functionalization discussed below, are not extensively reported in the available scientific literature. This remains a potential area for future research and development in the field of materials chemistry.

Chitosan Functionalization for Metal Preconcentration

A significant application of 2-Amino-5-hydroxybenzamide in materials science is in the functionalization of chitosan for the preconcentration of trace metals from environmental samples. Chitosan, a biopolymer derived from chitin, is an attractive support material due to its biocompatibility, biodegradability, and the presence of reactive amino and hydroxyl groups.

In a notable study, a new chelating resin was synthesized by chemically bonding 2-amino-5-hydroxybenzoic acid (a close structural relative of 2-Amino-5-hydroxybenzamide) to the amino group of cross-linked chitosan. google.comresearchgate.net This functionalization introduces chelating sites onto the chitosan polymer that can effectively bind to a variety of metal ions. The resulting functionalized chitosan resin demonstrated the ability to adsorb numerous elements, including silver (Ag), beryllium (Be), cadmium (Cd), cobalt (Co), copper (Cu), nickel (Ni), lead (Pb), uranium (U), vanadium (V), and rare earth elements (REEs). google.comresearchgate.net

The functionalized chitosan resin can be packed into a mini-column and integrated into an on-line preconcentration system coupled with analytical instrumentation such as inductively coupled plasma-atomic emission spectrometry (ICP-AES). google.com This setup allows for the efficient collection and concentration of trace and ultra-trace elements from water samples, thereby enhancing the sensitivity of their detection. google.comresearchgate.net The system has been validated using standard reference materials and has proven effective for the analysis of various water samples. google.com

Below is a table summarizing the elements that have been shown to be effectively preconcentrated using chitosan functionalized with a derivative of 2-Amino-5-hydroxybenzamide.

| Element | Symbol |

| Silver | Ag |

| Beryllium | Be |

| Cadmium | Cd |

| Cobalt | Co |

| Copper | Cu |

| Nickel | Ni |

| Lead | Pb |

| Uranium | U |

| Vanadium | V |

| Rare Earth Elements | REEs |

Table 1: Elements Adsorbed by Functionalized Chitosan Resin. google.comresearchgate.net

This application highlights the utility of 2-Amino-5-hydroxybenzamide derivatives in creating advanced materials for environmental monitoring and remediation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.